molecular formula C16H10Cl2N2O2 B2457352 (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 327063-86-5

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B2457352
CAS No.: 327063-86-5
M. Wt: 333.17
InChI Key: AMINHIDYRFBFCH-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.17. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-14(18)15(8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINHIDYRFBFCH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound with potential biological significance. This article explores its biological activity, mechanism of action, and applications in various fields of research, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, and it has a molecular formula of C16H13Cl2N3O2C_{16}H_{13}Cl_{2}N_{3}O_{2} with a molecular weight of 353.1 g/mol. Its structure includes a cyano group, dichlorophenyl moiety, and a hydroxyphenyl group, which contribute to its biological properties.

The biological activity of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain signaling pathways that are crucial for cell proliferation and survival. The compound may modulate the activity of kinases involved in cancer progression, making it a target for anticancer therapies.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. A concentration-dependent study indicated that at 50 µM, the compound effectively inhibited cell growth by 70% in MCF-7 breast cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has demonstrated anti-inflammatory effects. In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Biological Activity Summary

Activity Cell Line/Model Concentration Effect
CytotoxicityMCF-7 (Breast Cancer)50 µM70% growth inhibition
Apoptosis InductionMCF-750 µMActivation of caspases
Anti-inflammatoryMacrophages10 µMReduced TNF-alpha and IL-6 production

Case Study 1: Anticancer Activity

A recent study evaluated the effects of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide on human lung cancer cell lines (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis through mitochondrial pathways.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory diseases, researchers treated RAW264.7 macrophages with varying concentrations of the compound. The findings revealed that at concentrations as low as 10 µM, the compound significantly inhibited LPS-induced nitric oxide production, suggesting potential therapeutic applications in managing chronic inflammatory conditions.

Q & A

Q. What are the key steps in synthesizing (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide?

The synthesis typically involves:

  • Intermediate preparation : Formation of chlorophenyl (e.g., 2,5-dichloroaniline) and hydroxyphenyl precursors.
  • Coupling reactions : Acylation of the dichlorophenyl amine with a cyano-substituted acryloyl chloride under basic conditions (e.g., triethylamine in THF).
  • Stereoselective control : Use of catalysts or temperature modulation to stabilize the (E)-isomer via conjugation effects.
    Characterization via 1^1H/13^13C NMR and IR confirms the enamide linkage and stereochemistry .

Q. How is the compound’s purity validated, and what analytical techniques are critical?

  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% typically required).
  • Spectroscopy : 1^1H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 10.5 ppm for enamide NH) and IR (C=O stretch ~1680 cm1^{-1}, cyano group ~2220 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 375.03) .

Q. What crystallographic methods are used to resolve its 3D structure?

  • X-ray diffraction : Single-crystal X-ray analysis with SHELXL refinement (e.g., space group P21/cP2_1/c, Z = 4).
  • Hydrogen bonding analysis : Identification of intermolecular interactions (e.g., N–H···O=C) using graph-set notation .

Advanced Research Questions

Q. How is the compound’s biological activity evaluated in antimicrobial assays?

  • MIC/MBC assays : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Dose-response curves : Serial dilutions (0.15–44.5 µM range) with resazurin viability staining.
  • Mechanistic studies : Check for membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

Q. How can structural modifications enhance its anticancer activity?

  • SAR studies : Introduce electron-withdrawing groups (e.g., CF3_3) on the dichlorophenyl ring to improve electrophilicity and target binding.
  • Hybridization : Link to known pharmacophores (e.g., indole or pyrazole moieties) to modulate kinase inhibition (e.g., EGFR or VEGFR) .

Q. What computational methods predict its interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How are contradictory data on its cytotoxicity resolved?

  • Assay standardization : Compare results across multiple cell lines (e.g., HepG2 vs. MCF-7) with consistent incubation times (48–72 hrs).
  • Metabolic profiling : Use LC-MS to identify reactive metabolites that may cause off-target effects .

Q. What strategies optimize its solubility for in vivo studies?

  • Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) on the hydroxyphenyl group .

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